REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=[CH:8][C:7]=1[CH3:23])=O.Cl>O>[C:19]([C:16]1[CH:15]=[CH:14][C:13]([C:9]2[CH:8]=[C:7]([CH3:23])[C:6]([NH2:5])=[C:11]([CH3:12])[CH:10]=2)=[CH:18][CH:17]=1)([CH3:22])([CH3:21])[CH3:20]
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Name
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2,2,2-trifluoro-N-(4′-tert-butyl-3,5-dimethyl-biphenyl-4-yl)-acetamide
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Quantity
|
1.768 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)NC1=C(C=C(C=C1C)C1=CC=C(C=C1)C(C)(C)C)C)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 17 h
|
Duration
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17 h
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
The residue was refluxed with Ba(OH)2.8H2O (9 g) in 100 ml of water for 1.5 h
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Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
This aqueous solution was extracted three times with 20 ml of CHCl3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=CC(=C(C(=C1)C)N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |